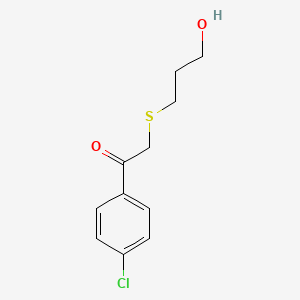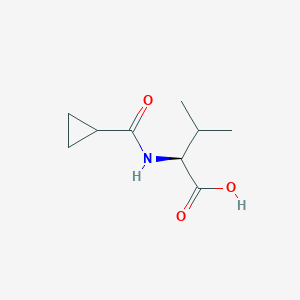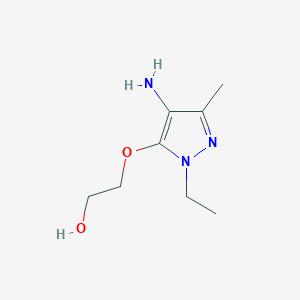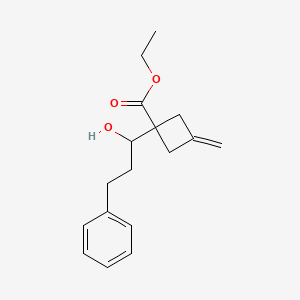![molecular formula C6H2BrClIN3 B13489356 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the pyrazolo[1,5-a]pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrazolo[1,5-a]pyrazine derivatives. The process may include:
Bromination: Introduction of bromine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of chlorine using chlorine gas or thionyl chloride.
Iodination: Introduction of iodine using iodine or an iodine-containing reagent such as potassium iodide in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Lewis acids such as aluminum chloride or iron(III) chloride.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups such as alkyl or aryl groups.
科学研究应用
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-chloro-3-iodopyrazolo[3,4-d]pyrimidine
- 2-Bromo-4-chloro-3-iodopyrazolo[4,3-e][1,2,4]triazine
- 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrimidine
Uniqueness
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of three different halogen atoms. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
属性
分子式 |
C6H2BrClIN3 |
|---|---|
分子量 |
358.36 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H2BrClIN3/c7-5-3(9)4-6(8)10-1-2-12(4)11-5/h1-2H |
InChI 键 |
HPLQXNZWIYHHLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=C(C(=N2)Br)I)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)








![5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole](/img/structure/B13489319.png)




